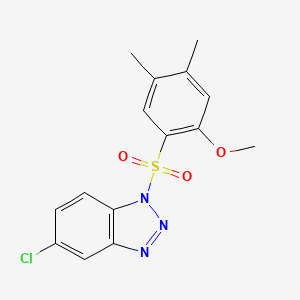

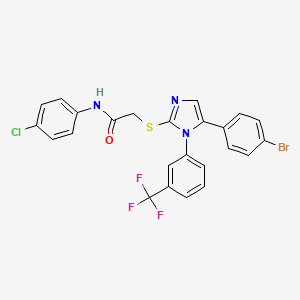

1-甲基-4-氧代-6-(三氟甲基)-1,4-二氢喹啉-3-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related quinolone derivatives involves several steps, including acyl-chlorination, condensation, decarboxylation, esterification, and cyclopropylamine replacement, leading to various quinolone compounds with potential antibacterial activities (Liu Zhe, 2001). Another method involves the practical synthesis of ethyl 6,7-difluoro-1-methyl-4-oxo-4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate, showcasing the versatility in synthesizing 2-thioquinoline skeletons (M. Matsuoka et al., 1997).

Molecular Structure Analysis

Investigations into the molecular and crystal structures of quinoline derivatives reveal the significance of substituent positions and their impact on the compound's properties. X-ray crystallography has been utilized to establish the structure of various substituted quinolines, indicating the influence of molecular structure on the compound’s activity and stability (D. A. Rudenko et al., 2012).

Chemical Reactions and Properties

Quinolones undergo various chemical reactions, including interactions with hydrazine hydrate and trifluoroacetic acid, leading to the formation of substituted triazoloisoquinolines. These reactions highlight the reactivity of quinolones under different conditions and their potential for functionalization (V. A. Glushkov et al., 2000).

Physical Properties Analysis

The physical properties of quinolone derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. Detailed physicochemical analysis provides insights into the stability and solubility of these compounds, which is crucial for their application in various fields.

Chemical Properties Analysis

The chemical properties of 1-Methyl-4-oxo-6-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid and its derivatives, including acidity, basicity, and reactivity towards other chemicals, play a vital role in their biological activities and applications. Studies on substituted quinolines provide valuable information on their potential antibacterial activities and their interaction with biological targets (H. Miyamoto et al., 1990).

科学研究应用

抗菌性能

1-甲基-4-氧代-6-(三氟甲基)-1,4-二氢喹啉-3-羧酸及其衍生物表现出显著的抗菌性能。例如,研究表明对革兰氏阳性和革兰氏阴性细菌均具有强效的抗菌活性。这包括化合物如1-乙基-6-氟-7-(4-甲基-1-哌嗪基)-4-氧代-1,4-二氢喹啉-3-羧酸(1589 R.B.),对实验感染具有有效治疗作用(Goueffon, Montay, Roquet, & Pesson, 1981)。另一个例子是取代的1,4-二氢-8-甲基-4-氧代喹啉-3-羧酸,对假单胞菌等病原体表现出高抗菌活性(Miyamoto, Ueda, Otsuka, Aki, Tamaoka, Tominaga, & Nakagawa, 1990)。

抗癌活性

一些1-甲基-4-氧代-6-(三氟甲基)-1,4-二氢喹啉-3-羧酸的衍生物已被探索其潜在的抗癌效果。对化合物如1-[(芳基)(3-氨基-5-氧代吡唑啉-4-基亚甲基)-2-氧代-1,2-二氢喹啉-3-羧酸衍生物的研究表明对乳腺癌MCF-7细胞系具有显著的抗癌活性(Gaber, Alsanie, Alhomrani, Alamri, El‐Deen, & Refat, 2021)。

化学合成和修饰

这种化合物及其变体也是化学合成和结构修饰研究的对象。例如,对相关化合物如2-氨基-1-甲基-4-氧代-1,4-二氢喹啉-3-碳腈的水解研究提供了关于酰胺和羧酸衍生物形成的见解。这包括通过密度泛函理论(DFT)计算和原子在分子中(AIM)分析等技术了解键相互作用和反应途径(Basafa, Davoodnia, Beyramabadi, & Pordel, 2021)。

放射性药物应用

这种化合物的衍生物已被用于放射性药物应用,例如合成[77Br] 5,7-二溴-4-氧代-1,4-二氢喹啉-2-羧酸。这用于单光子发射计算机断层扫描(SPECT)研究人脑中N-甲基-D-天门冬氨酸受体,展示了其在神经影像学和神经学研究中的潜力(Dumont & Slegers, 1996)。

属性

IUPAC Name |

1-methyl-4-oxo-6-(trifluoromethyl)quinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F3NO3/c1-16-5-8(11(18)19)10(17)7-4-6(12(13,14)15)2-3-9(7)16/h2-5H,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKLGBCYSOYKVQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=O)C2=C1C=CC(=C2)C(F)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-4-oxo-6-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

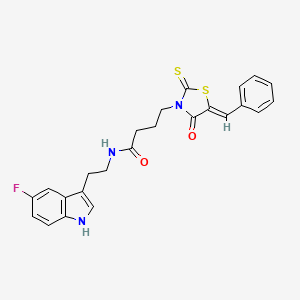

![2-((4R)-4-((3R,5R,6S,7R,10R,13R)-3,6,7-Trihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[A]phenanthren-17-YL)pentanamido)acetic acid](/img/structure/B2495132.png)

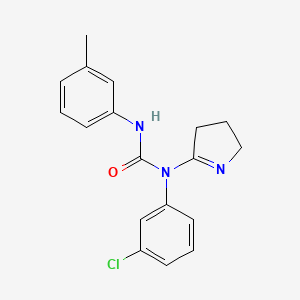

![(E)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2495139.png)

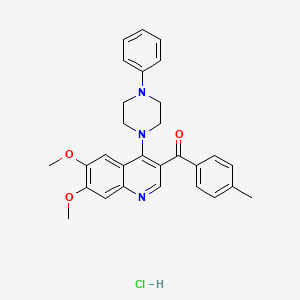

![4-(2-Azabicyclo[2.2.1]heptan-2-ylmethyl)quinoline](/img/structure/B2495141.png)

![7-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethyl]-8-[4-(3-chlorophenyl)piperazin-1-yl]-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)